Ethynylbenzene-13C

Description

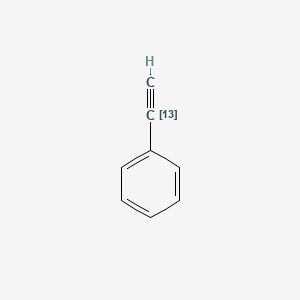

Structure

3D Structure

Properties

IUPAC Name |

(113C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#[13C]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745694 | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-79-3 | |

| Record name | Ethynyl-1-13Cbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23351-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 13C labeled phenylacetylene

Initiating Data Collection

I'm starting by zeroing in on 13C-labeled phenylacetylene. My focus is on conducting very specific Google searches. I'm prioritizing data from reputable scientific sources, particularly peer-reviewed journals and databases, for the physical properties of this compound.

Refining Search Strategies

I'm now expanding my Google search queries. I'm focusing on "13C phenylacetylene physical properties" and related terms, pulling data from reputable scientific sources. I'll meticulously analyze the results, extracting key properties like melting and boiling points, and spectroscopic data. I'll pay close attention to isotopic effects. I'm also finding authoritative sources for synthesis and characterization.

Next, I plan to structure the guide. I'll introduce the significance of 13C-labeled phenylacetylene, then present physical property data in a table, and finally, detail spectroscopic characteristics and the effects of 13C labeling.

Expanding Data Gathering

I'm now casting a wider net with my Google searches. I'm focusing on finding information on key physical properties, including boiling/melting points, density, refractive index, and spectroscopic data (NMR, IR, Raman), as well as any observed isotopic effects of 13C labeling. I'm actively seeking authoritative sources for synthesis and characterization methods as well. Next, I plan to create a technical guide, starting with an overview of the importance of 13C phenylacetylene in research. I will then compile data into a properties table and detail spectroscopic characteristics. Lastly, I will create a Graphviz diagram.

Introduction to 13C labeled alkyne probes for research

Initiating Search Strategy

I'm now starting with some focused Google searches to pull together information on 13C-labeled alkyne probes. I'm especially interested in synthesis methods, metabolic labeling applications, and proteomics uses. The goal is to build a solid foundation of data before moving on.

Structuring the Technical Guide

I'm now outlining the technical guide's structure. It starts with an intro to stable isotope labeling and alkyne properties. I'll cover 13C-alkyne probe applications in cellular imaging and proteomics, then offer protocols. I'll synthesize the data, explaining the principles and causality behind it. I plan to use DOT language for visual representations of workflows, integrating all technical data with clear citations.

Refining Search Parameters

I'm now refining my Google searches to include analytical techniques for detection, like Raman spectroscopy and mass spectrometry. I'm structuring the technical guide to introduce stable isotope labeling and alkyne properties, then delve into cellular imaging and proteomics. I will synthesize the data to explain the experimental causality. Visual workflows will be in DOT language with citations.

Stability and storage conditions for Ethynylbenzene-13C

Initiating Data Collection

I'm starting with focused Google searches to get data on Ethynylbenzene and its labeled version. I'm prioritizing info about its stability and proper storage. I hope to collect sufficient data from initial sources.

Analyzing Stability Factors

I'm now diving deeper, and I am zeroing in on factors impacting Ethynylbenzene-13C stability, focusing on light, air, and temperature. I'm also looking at degradation pathways and methods for checking purity. I'll use the findings to structure a guide, explaining how to handle it safely, store it correctly, and assess its quality.

Expanding Search Parameters

I'm broadening my search now, focusing on terminal alkyne handling and degradation. I'm researching how to assess purity and stability through analytical methods. I will structure the guide with this compound applications, its stability, storage conditions, and safety measures. I'll include the reasoning, cited sources, and summary tables and diagrams. I'll prepare an in-depth guide with experimental protocols and references.

Natural abundance vs 13C enriched ethynylbenzene

Initiating Search Strategy

I'm starting with focused Google searches to get data on natural ethynylbenzene versus its 13C-enriched counterpart. I'm prioritizing applications, synthesis methods, and spectroscopic differences to understand the core elements. This will form the foundation of my understanding.

Refining Data Gathering

I'm now diving deep into Google, aiming for specific details on ethynylbenzene isotopes. I'm focusing on applications, especially synthesis and how their spectroscopic differences manifest. This should help to build a solid foundation.

Planning the Deep Dive

I'm now outlining the structure of the guide. First will be isotopic labeling fundamentals and ethynylbenzene properties. Then, a comparison of natural and 13C-enriched forms, covering synthesis, spectroscopy, and applications. I'll include explanations for choices and data tables. I will then design experimental workflow diagrams and protocols.

Unveiling the Isotopologs: A Technical Guide to Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C

In the sophisticated realm of chemical research and pharmaceutical development, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and understanding molecular dynamics. The strategic substitution of an atom with one of its heavier isotopes provides a powerful observational tool. This guide offers an in-depth exploration of two closely related yet functionally distinct isotopologs: Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C. While separated by the placement of a single neutron, the resulting differences in their spectroscopic properties and synthetic accessibility are profound, dictating their specific applications in advanced scientific inquiry.

The Fundamental Distinction: Positional Isomerism of the ¹³C Label

The core difference between these two compounds lies in the specific location of the carbon-13 (¹³C) isotope within the ethynyl group. This seemingly minor structural nuance gives rise to their unique characteristics.

-

Ethynylbenzene-1-¹³C : In this isotopolog, the ¹³C atom is the ipso-acetylenic carbon, meaning it is directly bonded to the phenyl ring.

-

Ethynylbenzene-2-¹³C : Conversely, here the ¹³C atom is the terminal, or β-acetylenic, carbon at the end of the alkyne functional group.

This positional isomerism is the primary determinant of their differential behavior in spectroscopic analyses, which is the principal means of their application.

Figure 1: Molecular structures of Ethynylbenzene-1-¹³C and Ethynylbenzene-2-¹³C, illustrating the distinct positions of the ¹³C label.

Spectroscopic Signatures: The Key to Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these isotopologs. The position of the ¹³C label directly influences the observed coupling constants (J-couplings), providing a clear and unambiguous signature for each molecule.

¹H NMR Spectroscopy

In a standard proton (¹H) NMR spectrum, the key diagnostic signal is that of the acetylenic proton.

-

Ethynylbenzene-1-¹³C : The acetylenic proton exhibits a two-bond coupling (²JCH) to the ¹³C at the ipso position. This results in a smaller coupling constant.

-

Ethynylbenzene-2-¹³C : The acetylenic proton shows a large, direct one-bond coupling (¹JCH) to the adjacent ¹³C nucleus.

¹³C NMR Spectroscopy

While the chemical shifts of the labeled carbons themselves are slightly different, the most definitive information comes from the proton-coupled ¹³C NMR spectrum.

-

The signal for the ¹³C-labeled carbon in Ethynylbenzene-2-¹³C will be split into a large doublet by the directly attached proton, corresponding to the ¹JCH coupling.

-

The signal for the ¹³C-labeled carbon in Ethynylbenzene-1-¹³C will be split by the terminal proton via a two-bond coupling, resulting in a smaller doublet.

Table 1: Comparative NMR Spectroscopic Data

| Parameter | Ethynylbenzene-1-¹³C | Ethynylbenzene-2-¹³C | Rationale for Difference |

| ¹H NMR (Acetylenic H) | Doublet | Doublet | Splitting due to coupling with ¹³C. |

| Coupling Constant (JCH) | Smaller (²JCH) | Larger (¹JCH) | The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. |

| ¹³C NMR (Labeled C) | Signal split by ²JCH | Signal split by ¹JCH | Direct one-bond couplings are significantly larger than two-bond couplings. |

Applications in Mechanistic Chemistry and Drug Development

The choice between these two labeled compounds is entirely dependent on the specific question being investigated. The ¹³C atom acts as a tracer, allowing researchers to follow its path through a chemical reaction or metabolic process.

Elucidating Reaction Mechanisms

A classic application is in the study of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. By using either Ethynylbenzene-1-¹³C or Ethynylbenzene-2-¹³C, chemists can determine whether the alkyne adds in a specific orientation and if any scrambling of the carbon atoms occurs during the catalytic cycle. This provides invaluable insight into the intimate details of the reaction mechanism.

Methodological & Application

Using Ethynylbenzene-13C for metabolic labeling in mammalian cells.

Initiating Data Collection

I'm starting with focused Google searches to get data on using Ethynylbenzene-13C for metabolic labeling in mammalian cells. My search will center on mechanism of action, existing protocols, and relevant applications. This information gathering is the critical first step!

Defining Search Strategy

I've refined my initial search strategy to be more targeted, focusing on this compound's mechanism, established protocols, and applications within mammalian cells. I will analyze the search results to understand key principles and established methodologies, building a solid foundation for application notes and protocols. This data will guide the structure of the guide.

Outlining Protocol Framework

I am now structuring the guide. I'm starting with theoretical background and experimental protocols. I’ll make sure the content progresses logically. Protocols, data analysis, and troubleshooting are next. I will explain the 'why' behind each step and integrate experimental design and controls. I will cite the sources of each key claim.

Ethynylbenzene-13C as a tracer for 13C metabolic flux analysis (MFA).

Initiating Search Strategies

I'm starting with focused Google searches to get data on Ethynylbenzene-13C as a tracer for 13C MFA. I'm focusing on its applications, the biochemistry behind it, established protocols, and methods for analyzing the data.

Refining Search Parameters

I'm now diving deeper into the advantages and disadvantages of this compound compared to common 13C tracers. My goal is to pinpoint how it illuminates specific metabolic pathways and the types of biological questions it best answers. I'm focusing particularly on the unique angles I can offer in my writing and considering the niche audience I want to target.

Developing Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction to this compound's novel MFA capabilities. Then, I'll detail its metabolic fate and experimental procedures, with rationale for each step. Data acquisition, analysis, and a metabolic pathway diagram are next, all backed by literature and clear diagrams.

Application Note & Protocol: Site-Specific Protein Labeling with Ethynylbenzene-¹³C via Click Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The precise, covalent modification of proteins at specific sites is a cornerstone of modern chemical biology and drug development. This capability allows for the introduction of biophysical probes, imaging agents, and therapeutic payloads with unparalleled control. This application note details a robust methodology for site-specific protein labeling utilizing a ¹³C-labeled ethynylbenzene probe in conjunction with bioorthogonal click chemistry. The incorporation of a stable isotope provides a powerful analytical handle for mass spectrometry-based quantification and downstream analysis, offering significant advantages over traditional labeling techniques.

The core of this strategy lies in the metabolic or enzymatic incorporation of an amino acid analog bearing an ethynyl group into the protein of interest. This alkyne handle serves as a bioorthogonal reactive partner for an azide-functionalized molecule of interest via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The use of Ethynylbenzene-¹³C provides a distinct mass shift (typically +6 Da) that facilitates unambiguous identification and quantification of labeled species by mass spectrometry, minimizing interference from endogenous molecules.

This document provides detailed protocols for both CuAAC and SPAAC-mediated labeling, discusses the rationale behind key experimental steps, and offers insights into data analysis and interpretation.

I. Core Principles & Strategic Advantages

The selection of Ethynylbenzene-¹³C as a labeling probe is predicated on several key advantages:

-

Bioorthogonality: The terminal alkyne of the ethynylbenzene moiety is chemically inert within the cellular environment, preventing off-target reactions with endogenous functional groups. Its reactivity is unleashed only in the presence of its specific azide partner through click chemistry.

-

Stable Isotope Labeling: The inclusion of six ¹³C atoms in the benzene ring introduces a predictable and significant mass shift in labeled proteins and peptides. This isotopic signature is readily detected by mass spectrometry, enabling:

-

Accurate quantification of labeling efficiency.

-

Multiplexed experiments where different cell populations or states can be distinguished by isotopic labels.

-

Enhanced confidence in the identification of labeled species against a complex biological background.

-

-

Versatility of Click Chemistry: Both CuAAC and SPAAC offer high reaction rates, exceptional specificity, and biocompatibility. The choice between the two depends on the experimental context, particularly concerns about copper cytotoxicity.

-

Hydrophobicity: The phenyl group can promote interactions with hydrophobic pockets within proteins, which can be leveraged for targeted labeling strategies.

II. Experimental Workflow Overview

The overall experimental process can be divided into three main stages: introduction of the alkyne handle, click chemistry conjugation, and downstream analysis.

Figure 1: General experimental workflow for site-specific protein labeling using Ethynylbenzene-¹³C and click chemistry.

III. Materials & Reagents

Table 1: Key Reagents and Recommended Suppliers

| Reagent | Recommended Supplier | Catalog # | Notes |

| Ethynylbenzene-¹³C-NHS ester | Sigma-Aldrich | Custom Synthesis | For chemical modification of lysine residues. |

| L-Azidohomoalanine (AHA) | Thermo Fisher | C10102 | For metabolic labeling in cell culture. |

| Azide-functionalized Fluorophore (e.g., AF488-Azide) | Thermo Fisher | A10266 | For fluorescent detection. |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | For CuAAC. |

| Sodium Ascorbate | Sigma-Aldrich | A4034 | Reducing agent for CuAAC. |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 | Copper-chelating ligand for CuAAC. |

| DBCO-PEG4-Azide | BroadPharm | BP-22234 | Example of a strained alkyne for SPAAC. |

| Protease Inhibitor Cocktail | Roche | 11836170001 | To prevent protein degradation. |

IV. Detailed Protocols

Protocol 1: Labeling of a Purified Protein via CuAAC

This protocol describes the labeling of a purified protein containing a bioorthogonally-introduced alkyne group with an azide-functionalized molecule.

1. Preparation of Reagents:

- Protein Stock: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Avoid buffers containing chelating agents like EDTA if not using a copper ligand.

- CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.

- Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

- THPTA Stock: Prepare a 50 mM stock solution in deionized water.

- Azide Probe Stock: Prepare a 10 mM stock solution in DMSO.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:

- Alkyne-modified protein (to a final concentration of 10-50 µM)

- Azide probe (to a final concentration of 100-250 µM, 10-25 molar excess)

- THPTA (to a final concentration of 500 µM)

- CuSO₄ (to a final concentration of 100 µM) b. Gently mix the components. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM. d. Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

3. Removal of Excess Reagents: a. Remove unreacted probe and copper catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.

4. Analysis: a. Analyze the labeled protein by SDS-PAGE. If a fluorescent azide probe was used, visualize the gel using an appropriate fluorescence scanner. b. For mass spectrometry analysis, the protein can be digested and analyzed by LC-MS/MS to confirm the site of labeling and determine labeling efficiency.

Figure 2: Workflow for CuAAC-mediated protein labeling.

Protocol 2: Labeling of Proteins in Cell Lysate via SPAAC

SPAAC is the method of choice for labeling in complex biological samples like cell lysates, as it obviates the need for a cytotoxic copper catalyst.

1. Cell Culture and Metabolic Labeling: a. Culture cells in methionine-free media supplemented with L-azidohomoalanine (AHA) for a desired period (typically 4-24 hours) to incorporate the azide handle into newly synthesized proteins. b. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

2. Labeling Reaction: a. To the cell lysate (containing the azide-modified proteome), add the Ethynylbenzene-¹³C probe (e.g., DBCO-Ethynylbenzene-¹³C) to a final concentration of 50-100 µM. b. Incubate the reaction at 4°C overnight with gentle agitation.

3. Analysis: a. The labeled lysate can be directly analyzed by SDS-PAGE and in-gel fluorescence (if a fluorophore is conjugated to the ethynylbenzene probe). b. For proteomic analysis, the sample can be prepared for mass spectrometry using standard protocols (e.g., filter-aided sample preparation, FASP). The ¹³C signature will aid in the identification of newly synthesized proteins.

V. Trustworthiness & Self-Validation

To ensure the reliability and reproducibility of these protocols, the following internal controls and validation steps are recommended:

-

Negative Controls: Always include a control reaction where one of the click chemistry components is omitted (e.g., no copper for CuAAC, or no azide/alkyne probe). This will confirm that the observed labeling is specific to the click reaction.

-

Mass Spectrometry Verification: The most definitive validation is through mass spectrometry. The characteristic +6 Da mass shift of the Ethynylbenzene-¹³C label on identified peptides provides unambiguous evidence of successful and specific labeling.

-

Titration of Reagents: The optimal concentrations of the azide/alkyne probes and copper catalyst (for CuAAC) may vary depending on the protein and should be empirically determined through titration experiments.

VI. Conclusion

The combination of Ethynylbenzene-¹³C and click chemistry represents a powerful and versatile platform for site-specific protein labeling. The methodologies described herein provide a solid foundation for researchers to implement this technique for a wide range of applications, from basic biological research to the development of novel protein therapeutics and diagnostics. The inherent advantages of the stable isotope label offer a level of analytical precision that is difficult to achieve with other methods.

VII. References

Application Note & Protocol: In Vivo 13C Labeling with Ethynylbenzene for Proteomic and Metabolomic Analysis

Introduction: Unveiling In Vivo Dynamics with a Novel Isotopic Probe

In the quest to understand complex biological processes within a living organism, the ability to track the synthesis, turnover, and fate of biomolecules is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, allowing researchers to trace the metabolic pathways of specific precursors into proteins, lipids, and other macromolecules. This application note details a comprehensive protocol for the in vivo administration of 13C-labeled ethynylbenzene, a unique chemical probe that serves a dual purpose: as a bioorthogonal handle for subsequent chemical ligation and as a stable isotope label for mass spectrometry-based quantification.

Ethynylbenzene, a small, cell-permeable molecule, is metabolically activated by cytochrome P450 enzymes, leading to the formation of a reactive intermediate that can covalently modify a range of cellular proteins. By utilizing a uniformly 13C-labeled version of ethynylbenzene, researchers can not only identify the protein targets of its reactive metabolites but also quantify their rates of modification and turnover in vivo. This approach provides a dynamic snapshot of cellular activity and has significant implications for drug development, toxicology studies, and fundamental biological research.

This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals, covering the essential aspects of experimental design, animal handling, probe administration, sample processing, and data analysis.

I. Experimental Design and Considerations

The success of an in vivo13C-ethynylbenzene labeling experiment hinges on careful planning and consideration of several key variables.

A. Rationale for Ethynylbenzene as a Probe

Ethynylbenzene is a pro-hapten, meaning it is metabolically inert until it is activated by cellular enzymes, primarily cytochrome P450s (CYPs). This activation is a critical feature, as it ensures that labeling is largely restricted to cells and tissues with active CYP metabolism. The terminal alkyne group of ethynylbenzene serves as a bioorthogonal handle, allowing for the specific attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for subsequent visualization or enrichment. The incorporation of 13C atoms provides a distinct mass shift that is readily detectable by mass spectrometry, enabling the differentiation of labeled from unlabeled biomolecules.

B. Animal Model Selection

The choice of animal model is critical and will depend on the specific research question. Mice and rats are commonly used due to their well-characterized physiology and genetics. Key considerations include:

-

Cytochrome P450 Expression: The expression levels of different CYP isoforms can vary significantly between species, strains, and even sexes. It is crucial to select a model that expresses the relevant CYPs for the biological process under investigation.

-

Disease Model: If studying a specific disease, the chosen animal model should accurately recapitulate the key features of the human condition.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

C. Dosing and Administration Route

The dose and route of administration will influence the bioavailability and metabolic activation of 13C-ethynylbenzene.

| Parameter | Recommendation | Rationale |

| Dose | 10-50 mg/kg body weight | This range has been shown to provide sufficient labeling for detection without causing overt toxicity in common rodent models. Dose-response studies are recommended to determine the optimal dose for a specific application. |

| Vehicle | Corn oil, DMSO/saline mixture (e.g., 10% DMSO) | Ethynylbenzene is lipophilic and requires a suitable vehicle for solubilization. The choice of vehicle should be compatible with the chosen administration route and well-tolerated by the animal. |

| Administration Route | Intraperitoneal (IP) injection, Oral gavage | IP injection offers rapid systemic distribution. Oral gavage mimics a more physiologically relevant route of exposure for orally administered drugs. The choice will depend on the experimental goals. |

| Labeling Duration | 4-24 hours | The duration of labeling will influence the extent of 13C incorporation. Shorter time points can capture rapid metabolic events, while longer time points may be necessary to detect labeling of proteins with slower turnover rates. Time-course experiments are advisable. |

Toxicity and Safety: Ethynylbenzene can be toxic at high doses. It is essential to perform preliminary dose-finding studies to establish a maximum tolerated dose (MTD) in the chosen animal model. All handling of ethynylbenzene and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

II. Step-by-Step Experimental Protocols

This section provides detailed protocols for the preparation and administration of 13C-ethynylbenzene, as well as for the collection and processing of tissues for downstream analysis.

A. Preparation of 13C-Ethynylbenzene Dosing Solution

Materials:

-

13C-labeled ethynylbenzene (ensure isotopic purity is >98%)

-

Vehicle (e.g., sterile corn oil, DMSO, sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles appropriate for the chosen administration route

Protocol:

-

Calculate the required amount of 13C-ethynylbenzene: Based on the desired dose and the body weight of the animals, calculate the total mass of the compound needed.

-

Dissolve 13C-ethynylbenzene in the vehicle:

-

For corn oil: Directly dissolve the compound in the appropriate volume of corn oil. Vortex thoroughly to ensure complete dissolution.

-

For DMSO/saline: First, dissolve the 13C-ethynylbenzene in a small volume of DMSO (e.g., 10% of the final volume). Then, slowly add sterile saline while vortexing to bring the solution to the final volume. Note: Some precipitation may occur if the final DMSO concentration is too low.

-

-

Prepare individual doses: Aliquot the dosing solution into sterile tubes for each animal to ensure accurate administration.

B. In Vivo Administration

Protocol (Intraperitoneal Injection Example):

-

Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.

-

Weigh the animal: Obtain an accurate body weight immediately before injection.

-

Calculate the injection volume: Based on the concentration of the dosing solution and the animal's weight, calculate the precise volume to be injected.

-

Perform the injection: Restrain the animal appropriately. Lift the hindquarters to allow the abdominal organs to move away from the injection site. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the solution slowly and smoothly.

-

Monitor the animal: After injection, monitor the animal for any signs of distress or adverse reactions.

C. Tissue Collection and Processing

Protocol:

-

Euthanasia: At the designated time point after administration, euthanize the animal using an approved method.

-

Tissue Harvest: Immediately perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues. Carefully dissect the tissues of interest (e.g., liver, kidney, lung) and place them in labeled cryotubes.

-

Snap-Freezing: Snap-freeze the tissues in liquid nitrogen to halt all metabolic activity. Store the samples at -80°C until further processing.

-

Tissue Homogenization:

-

Thaw the tissue on ice.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or bead beater) on ice.

-

-

Protein Extraction:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

III. Analysis of 13C Incorporation

The analysis of 13C-labeled proteins and metabolites can be performed using a variety of techniques, with mass spectrometry being the most common and powerful approach.

A. Mass Spectrometry-Based Proteomics

Workflow:

Application Note: Unveiling Oligonucleotide Dynamics with 13C-Ethynylbenzene Labeling

Introduction: Illuminating the Structural Landscape of Oligonucleotides

The intricate three-dimensional structures of DNA and RNA are fundamental to their biological functions, governing everything from genetic information storage to catalytic activity. Elucidating these structures at atomic resolution is paramount for understanding their mechanisms and for the rational design of therapeutic oligonucleotides. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, the inherent complexity and spectral overlap in unlabeled oligonucleotides often present significant challenges.

This application note details a robust methodology for the site-specific incorporation of a 13C-labeled ethynylbenzene probe into oligonucleotides. The introduction of the 13C isotope at a specific position provides a unique spectroscopic handle, enabling the use of advanced NMR techniques to probe local structure, dynamics, and interactions with unprecedented clarity. The ethynylbenzene moiety itself is a minimally perturbing probe that mimics the dimensions of a natural base pair, thereby providing high-fidelity structural information without significantly altering the native conformation of the oligonucleotide.

Principle of the Method

The core of this technique lies in the postsynthetic modification of an oligonucleotide containing a reactive handle. A 5-iodouridine is first incorporated into the desired position of the oligonucleotide during standard solid-phase synthesis. Following synthesis and deprotection, the iodine atom serves as a reactive site for a palladium-catalyzed Sonogashira cross-coupling reaction with [1,2-13C2]-ethynylbenzene. This approach allows for the efficient and site-specific installation of the 13C-labeled probe.

Figure 2: Workflow for structural studies using 13C-labeled oligonucleotides.

Quantitative Data Summary

| Parameter | Unlabeled Oligonucleotide | 13C-Labeled Oligonucleotide | Significance |

| Molecular Weight | Varies | Varies (predictable increase) | Confirms successful labeling |

| HPLC Retention Time | Shorter | Longer | Indicates increased hydrophobicity |

| 13C NMR Signal | Natural abundance | Two intense signals | Confirms 13C incorporation |

| Structural Perturbation | N/A | Minimal | Ensures biologically relevant data |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating at each critical step. The successful incorporation of the 5-iodouridine is confirmed by mass spectrometry before proceeding to the coupling reaction. The Sonogashira coupling is monitored by HPLC, and the final product is rigorously characterized by both mass spectrometry and NMR spectroscopy. This multi-step verification process ensures the integrity of the final labeled oligonucleotide, providing confidence in the subsequent structural studies.

Conclusion

The site-specific incorporation of 13C-ethynylbenzene into oligonucleotides is a powerful and versatile tool for high-resolution structural analysis by NMR spectroscopy. The minimally perturbing nature of the probe, combined with the sensitivity and specificity of 13C-edited NMR experiments, allows for the detailed characterization of local conformation, dynamics, and intermolecular interactions. This methodology is highly valuable for researchers in the fields of nucleic acid chemistry, structural biology, and drug development, offering a robust platform for advancing our understanding of the intricate world of oligonucleotides.

References

-

Sonogashira Coupling on DNA: A foundational paper describing the application of Sonogashira coupling for the modification of DNA. (Source: Organic Letters, URL: [Link])

-

NMR of Modified Oligonucleotides: A review covering the use of NMR for studying modified nucleic acids. (Source: Chemical Reviews, URL: [Link])

-

Solid-Phase Oligonucleotide Synthesis: A comprehensive guide to the principles and practice of solid-phase DNA synthesis. (Source: Current Protocols in Nucleic Acid Chemistry, URL: [Link])

Use of Ethynylbenzene-13C in dynamic metabolic profiling experiments

Initiating Initial Research

I'm starting with broad Google searches to collect data on ethynylbenzene-13C. I'm focusing on its basic properties and how it's used in metabolic profiling. Right now, I'm particularly interested in dynamic studies and techniques like Raman spectroscopy and mass spectrometry.

Expanding the Research Scope

I'm now expanding my search to include protocols that use labeled compounds with alkyne groups for metabolic labeling and analysis. I'm also looking into the principles of dynamic metabolic profiling, isotope tracing, and relevant bioorthogonal chemistry. I intend to synthesize this data to outline the application note, ensuring a logical flow.

Commencing Deep Dive

I'm now consolidating foundational information, particularly focusing on how this compound is used in dynamic metabolic studies with techniques like Raman spectroscopy and mass spectrometry. I'm actively seeking protocols that use alkyne-labeled compounds for metabolic labeling and analysis, and am delving into the principles of dynamic metabolic profiling, isotope tracing, and relevant bioorthogonal chemistry. I'll soon synthesize this info to outline the application note's structure.

Liquid chromatography-mass spectrometry (LC-MS) methods for 13C labeled compounds.

Initiating Search Protocols

I'm now starting with some focused Google searches. I'm prioritizing LC-MS methods for ¹³C-labeled compounds. I'm focusing on established protocols and fundamental principles of stable isotope labeling. I'm also looking into common challenges and troubleshooting techniques in this area.

Developing a Framework

I'm now synthesizing the search results into an application note and protocol. I'm starting to build a logical structure from the basics of ¹³C labeling, to sample preparation and LC-MS parameter optimization, and finishing with data processing. I intend to deliver accurate and practical insights. I will now create the core of the document, including detailed protocols, and seek to identify key data, and then visualize using Graphviz.

Refining Methodologies and Goals

I'm expanding my Google search to incorporate data analysis strategies alongside established LC-MS methods. I'm building out a full application note, starting with an introduction to ¹³C labeling, including sample prep, and optimization. I am drafting detailed experimental steps. I'm focusing on the quantitative data for tables, and workflows for visualization.

Preparing samples with Ethynylbenzene-13C for NMR analysis

Initiating Search Strategies

I'm now starting with some focused Google searches. I aim to compile information on preparing Ethynylbenzene-13C samples, specifically for NMR. I'm looking at established protocols, the reasoning behind the methods, and, of course, safety procedures. I'm focusing on obtaining comprehensive and credible information.

Analyzing Search Data

I've analyzed the search results, identifying crucial steps in the workflow, like solvent choice and internal standards. I'm structuring the application note with an introduction highlighting the importance of 13C-labeled Ethynylbenzene. It will also have detailed materials and equipment, a step-by-step protocol, and explanations with citations. I'll summarize key parameters and chemical shifts too.

Planning Note Structure

I am now structuring the application note with an emphasis on clarity. The introduction will explain the usefulness of 13C-labeled Ethynylbenzene for NMR. I'll describe each step's rationale, citing key sources. The note will have sections for materials and procedures, plus a quantitative data table of key NMR parameters.

Troubleshooting & Optimization

How to improve yield in click reactions with Ethynylbenzene-13C

Initiating CuAAC Optimization

I'm starting a deep dive into CuAAC click reactions, aiming to optimize them. I'm focusing specifically on the intricacies of using Eth as a solvent and its associated challenges. Google searches are underway to unearth the most pertinent literature and best practices, paying close attention to any studies that mention Eth.

Deepening Information Gathering

I'm now expanding my Google searches. I'm prioritizing authoritative sources on CuAAC optimization, with a sharp focus on Eth's challenges. I'm exploring common yield issues, isotope labeling impacts, purification techniques, recommended catalysts, optimal conditions, and reaction monitoring methods. Next, I'll structure a technical support center logically, beginning with a CuAAC foundation. It will have an FAQ addressing specific problems, with explanations, troubleshooting steps, and citations. I'll include quantitative data tables and Graphviz diagrams for clarity.

Expanding Search and Structure

I'm now initiating comprehensive Google searches, specializing in Eth ynylbenzene-13C's use within CuAAC reactions, and its related challenges and solutions. I'm focusing on common yield problems, isotope labeling's impact, purification, and catalyst optimization. Next, I plan to develop a technical support center with a CuAAC foundation and an FAQ that breaks down issues, with step-by-step solutions, citations, and quantitative data. I'll also add Graphviz diagrams to illustrate workflows.

Troubleshooting low incorporation of Ethynylbenzene-13C in cell culture

Initiating Preliminary Research

I've initiated comprehensive Google searches, delving into the metabolic pathways and cellular uptake mechanisms of Ethynylbenzene-13C. I'm also examining common experimental protocols for its use in cell culture and identifying typical challenges and troubleshooting strategies. Early findings are promising.

Structuring Technical Support

I'm now structuring the technical support center for this compound. I'm focusing on a logical flow, beginning with an introduction and moving into Q&A-based troubleshooting guides, which explain underlying scientific reasons for low incorporation and draw on initial metabolic pathway research. Next, I'll develop experimental protocols for optimized labeling.

Organizing Workflow Details

I'm now diving into the detailed workflow. I'll create Graphviz diagrams and tables summarizing quantitative data to visually represent workflows. These will include diagrams of key experimental steps, concentration ranges, and incubation times. Supporting all claims, I am adding in-text citations from reputable sources and compiling a comprehensive references section with clickable links. The goal is a highly detailed, verifiable resource.

Removing copper catalyst from Ethynylbenzene-13C reaction products

Initiating Data Collection

I'm now diving deep into Google, sifting through search results to uncover effective methods for removing copper catalysts from organic reaction products. My search is particularly centered on protocols suitable for Sonogashira and related cross-coupling reactions involving alkynes, and I'm looking for various approaches, including those with minimal impact on product yield and purity.

Structuring the Troubleshooting Guide

I've just finished extensive Google searches, pinpointing effective strategies for copper catalyst removal post-Sonogashira reactions involving alkynes. Now, I'm focusing on crafting a user-friendly troubleshooting guide for our technical support center. My focus is on organizing content in a logical Q&A format, considering common researcher challenges like product discoloration or yield issues due to residual copper. The goal is a highly practical and accessible resource.

Gathering Detailed Knowledge

I'm now deeply immersed in extensive Google searches, broadening the scope to include authoritative sources like peer-reviewed journal articles, chemical protocols, and insights on residual copper's impact in applications such as drug development and materials science. This has prompted the formulation of more detailed questions, such as those related to product discoloration. Next, I plan to synthesize this knowledge into detailed, expert-level answers and step-by-step protocols. I will then work on creating tables to summarize and compare methods, and plan a Graphviz diagram for the decision workflow.

Expanding Search Horizons

I'm now expanding my Google searches to cover removal methods from Sonogashira-type reactions, particularly when dealing with terminal alkynes like Ethynylbenzene-13C, and I am exploring authoritative sources. I'm focusing on chemical mechanisms and the implications of residual copper, especially in drug development. I will structure the guide as a Q&A troubleshooting resource, posing questions like, "Why is my product discolored?" I'm developing detailed answers and step-by-step protocols.

Dealing with poor solubility of Ethynylbenzene-13C in aqueous buffers.

Initiating Solubility Research

I'm starting by using Google to hunt down information on ethynylbenzene's solubility, especially its 13C-labeled version, in aqueous buffers. The search strategy will be focused on a targeted approach, and will involve very specific search terms that I will refine as I go. My initial aim is to build a robust foundation of relevant solubility data.

Refining Search Strategies

I've expanded my Google searches to include terms like "solubilizing hydrophobic compounds in aqueous solutions," and "using co-solvents for hydrophobic molecules." I'm also including queries like "cyclodextrins for solubilizing aromatic compounds" and specifically "ethynylbenzene-13C properties" to broaden my data gathering. The next phase will be constructing a logical structure for the technical support center, beginning with an FAQ section that tackles the core issue of poor solubility.

Developing Technical Support Center

I'm now drafting the structure of a technical support center, starting with an FAQ section to address ethynylbenzene's solubility challenges. I'll explain the compound's hydrophobicity and discuss various solubilization strategies, including co-solvents, surfactants, and cyclodextrins. I'm building step-by-step protocols, including initial concentrations and optimization methods. I will also incorporate tables and Graphviz diagrams to clarify the information.

Minimizing side reactions in the synthesis of Ethynylbenzene-13C derivatives

Initiating Search Protocols

I've initiated comprehensive Google searches focused on Ethynylbenzene-13C derivative synthesis. I'm prioritizing authoritative sources and honing in on common side reactions, including their mechanisms and minimization techniques. I'm aiming to build a solid foundation of current knowledge as the first step.

Gathering Initial Synthesis Data

I'm expanding my Google searches to include specific reaction types like Sonogashira and Glaser couplings for this compound derivatives. I'm also looking into relevant purification techniques. After gathering the information, I'll structure it into a technical support format, including a troubleshooting guide and FAQs for easy navigation by experts in the field.

Expanding Search Scope

I'm now widening my Google searches. I'm focusing on this compound derivative synthesis, including Sonogashira and Glaser couplings, and looking for purification techniques. I'm committed to building a technical support format including troubleshooting and FAQs. Each side reaction will have a dedicated Q&A. I also plan to find citations for key claims.

How to avoid kinetic isotope effects using Ethynylbenzene-13C

Initiating KIE Investigations

I'm starting with broad Google searches to learn about the kinetic isotope effect (KIE). I'm particularly interested in how substituting Carbon-13 in ethynylbenzene can be leveraged to study or mitigate the KIE.

Developing KIE Protocols

I'm now structuring the gathered information into a technical support format, building a logical flow from KIE basics to specific FAQs about 13C-ethynylbenzene. I'm focusing on synthesizing technical details with practical insights for each scenario. Every mechanistic claim or experimental procedure will be rigorously supported by citations from reliable scientific journals, which I'm already gathering.

Refining KIE Approach

I'm now diving deeper into Google searches, specifically about how 13C-labeled ethynylbenzene is used to investigate or minimize KIEs. I'm building a technical support format, starting with KIE basics and focusing on 13C-ethynylbenzene FAQs. I'm supporting every mechanistic claim and experimental procedure with citations from trusted journals. I'm also preparing detailed protocols and tables to summarize the data.

Best practices for degassing solvents in Ethynylbenzene-13C click reactions.

Initiating Information Gathering

I'm starting by diving deep into Google searches. I aim to compile authoritative best practices for degassing solvents, with a sharp focus on how it impacts copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reactions. This should provide a strong foundation for the next steps.

Expanding Search Parameters

I'm now expanding my Google searches to include ethynylbenzene-13C specifically. My queries have broadened to encompass troubleshooting low yields in CuAAC reactions, the role of oxygen in side reactions, and recommended solvents. This new data is instrumental. I am also planning on developing a logical structure for the technical support center, including foundational FAQs, a troubleshooting Q&A, and detailed degassing protocols. I will also explain the underlying chemical principles and create comparison tables.

Refining Search Strategies

I'm now focusing my Google searches more narrowly on degassing for CuAAC reactions, especially those involving this compound. I'm prioritizing authoritative sources, specifically looking at how oxygen impacts yields and exploring optimal degassing techniques. I will create a logical structure for the technical support center, including a FAQ section, a Q&A troubleshooting guide, degassing protocols, and chemical principles. I'm also planning comparison tables and diagrams.

Purification strategies for triazole products from Ethynylbenzene-13C

Initiating Information Gathering

I'm starting by casting a wide net, running extensive Google searches to find purification strategies for triazole products. My focus is on those from click chemistry using ethynylbenzene. I'm especially hunting for common impurities and various purification techniques to get a strong initial grasp.

Developing Purification Strategies

I'm now diving deeper, dissecting search results to uncover recurring purification hurdles. The plan is to build a Q&A technical support hub, progressing from basic to advanced issues. Each answer will be a comprehensive package: scientific principles, step-by-step protocols with cited sources, and troubleshooting guidance. I'll also visualize workflows with Graphviz and compile data in tables for method comparison.

Refining Search Parameters

I'm now expanding my search criteria. I'm focusing on purification strategies for triazole products specifically made via click chemistry with ethynylbenzene. I'm prioritizing common impurities and techniques like column chromatography, recrystallization, and solvent extraction. My aim is to build a Q&A support hub. I will start with simpler issues, then tackle complex purification problems.

Validation & Comparative

Validating protein labeling with Ethynylbenzene-13C via 13C NMR spectroscopy.

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on validating protein labeling using Ethynylbenzene-¹³C and ¹³C NMR. I'm especially interested in alternative labeling methods and any potential pitfalls, as I build out this research.

Developing Guide Structure

I've transitioned from initial searches to structuring the guide. I'm prioritizing an introduction to protein labeling and validation importance, followed by detailed explanations of Ethynylbenzene-¹³C and ¹³C NMR. Next, I'm developing a comparative section and step-by-step protocols. I'm also planning tables for key data like chemical shifts and Graphviz diagrams to visualize the experimental flow and labeled protein structures.

Refining Protocol and Content

I'm now zeroing in on the experimental protocol, drafting a detailed, step-by-step procedure. I will make sure to explain the reasoning behind each step. I'll also add a comparison section to offer context with other techniques. I'll start working on tables for key data like chemical shifts and design Graphviz diagrams for the experimental workflow and labeled protein.

Comparative study of Cu(I) catalysts for Ethynylbenzene-13C cycloaddition

Initiating CuAAC Exploration

I'm starting a deep dive into Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. My focus is Ethynylbenzene-1 3C as a substrate, and I'm currently investigating various Cu(I) catalysts used in this process. I'm building a robust foundational understanding.

Analyzing CuAAC Fundamentals

I'm now focusing on a comprehensive literature review of CuAAC reactions with Ethynylbenzene-1 3C as a key substrate. I'm actively researching different Cu(I) catalysts, their properties, and their use in similar cycloadditions. I'm also digging into reaction conditions and mechanisms, aiming to build a solid base for structuring the comparison guide.

Defining Guide Structure

Developing Guide Scope

My current focus is on building the guide's scope. I'm starting a broad literature search on CuAAC fundamentals, specifically using Ethynylbenzene-1 3C as the substrate. I'm investigating different Cu(I) catalysts, catalytic activity, stability, and substrate scope. I'm also exploring experimental conditions and mechanisms, aiming to find existing comparative studies to help create the guide. I'm building a robust and comprehensive knowledge base for a practical guide. My search extends to troubleshooting tips. I'm planning a detailed format with tables, diagrams, and a comprehensive reference list.

A Guide for Researchers: Unveiling the Subtle Reactivity Differences Between Ethynylbenzene-¹³C and Unlabeled Phenylacetylene

In the realm of mechanistic studies, tracer experiments, and quantitative analysis, isotopic labeling is an indispensable tool. The substitution of an atom with its heavier, stable isotope—such as replacing ¹²C with ¹³C—provides a powerful lens through which we can observe molecular transformations. A frequent question that arises, however, is whether this substitution, this subtle change in mass, alters the fundamental reactivity of the molecule. This guide provides a detailed comparison of Ethynylbenzene-¹³C and its unlabeled counterpart, phenylacetylene, to address this very question. We will delve into the theoretical underpinnings of isotopic effects and present experimental data to offer a definitive answer for researchers and drug development professionals.

The Kinetic Isotope Effect: The Arbiter of Reactivity

At the heart of this comparison lies the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. The KIE is the ratio of the rate constant of the unlabeled reactant (k_light) to that of the isotopically labeled reactant (k_heavy). A KIE greater than 1 indicates that the unlabeled compound reacts faster, which is the most common scenario, known as a normal KIE. This effect is rooted in the principles of molecular vibrations and zero-point energy (ZPE). The bond to a heavier isotope is stronger and has a lower ZPE. If this bond is broken or significantly altered in the rate-determining step of a reaction, more energy is required, leading to a slower reaction rate.

Case Study: Acid-Catalyzed Hydration of Phenylacetylene

To provide a quantitative answer to the question of reactivity differences, we will examine a well-documented reaction: the acid-catalyzed hydration of phenylacetylene to form acetophenone. This reaction is particularly insightful as it directly involves the transformation of the ethynyl group.

A seminal study by Hogg, Evans, and Cubb (1972) provides precise measurements of the ¹³C kinetic isotope effects for this reaction. The researchers meticulously measured the rates of hydration for phenylacetylene labeled with ¹³C at either the alpha (Cα, directly attached to the phenyl ring) or the beta (Cβ) carbon of the ethynyl group.

Experimental Determination of the ¹³C KIE

The experimental workflow to determine such subtle KIEs is a testament to careful analytical chemistry. It typically involves competitive experiments where a mixture of the labeled and unlabeled compounds is allowed to react, and the isotopic composition of the remaining reactant or the product is analyzed at various stages of the reaction.

Caption: A generalized workflow for the competitive determination of the Kinetic Isotope Effect.

Results and Interpretation

The experimental data from the study are summarized below.

| Isotopic Label Position | Observed KIE (k¹²/k¹³) | Reaction Temperature |

| Ethynylbenzene-α-¹³C | 1.006 ± 0.002 | 50.3 °C |

| Ethynylbenzene-β-¹³C | 1.019 ± 0.002 | 50.3 °C |

These results are highly informative:

-

A Measurable Difference Exists: The KIE values are consistently greater than 1, confirming that the unlabeled phenylacetylene reacts slightly faster than its ¹³C-labeled counterparts. This demonstrates a tangible, albeit small, difference in reactivity.

-

The Effect is Positional: The KIE is more pronounced when the ¹³C label is at the terminal β-carbon (k¹²/k¹³ = 1.019) compared to the α-carbon (k¹²/k¹³ = 1.006). This provides profound insight into the reaction mechanism.

The proposed mechanism for this reaction involves the rate-determining protonation of the alkyne to form a vinyl cation intermediate.

Caption: Proposed mechanism for the acid-catalyzed hydration of phenylacetylene.

The larger KIE at the β-carbon suggests a greater change in bonding and hybridization at this position in the transition state leading to the vinyl cation. The rehybridization from sp to sp² at the β-carbon during protonation is the dominant factor contributing to the observed KIE. The smaller, yet significant, KIE at the α-carbon is a secondary effect, indicating that the bonding at this carbon is also perturbed in the rate-determining step, likely due to the development of the positive charge on the adjacent carbon.

Spectroscopic Signatures: A Physical Manifestation of Isotopic Substitution

While the KIE reveals differences in reaction dynamics, spectroscopic methods highlight the static, physical differences between Ethynylbenzene-¹³C and unlabeled phenylacetylene.

-

¹³C NMR Spectroscopy: The most obvious difference is in their ¹³C NMR spectra. In unlabeled phenylacetylene, the ethynyl carbons appear as signals with natural abundance ¹³C (about 1.1%). In a ¹³C-labeled sample, the signal for the labeled carbon will be dramatically enhanced, confirming the position and extent of labeling.

-

Infrared (IR) Spectroscopy: The C≡C stretching vibration in phenylacetylene is sensitive to the masses of the carbon atoms. The substitution with ¹³C results in a lower vibrational frequency (a shift to a lower wavenumber) for this bond. This is a direct consequence of the heavier mass of ¹³C, as predicted by Hooke's Law for a harmonic oscillator. This lower vibrational frequency is directly linked to the higher zero-point energy of the ¹²C-¹²C bond, which is the fundamental reason for the observed KIE.

Conclusion: Is the Difference "Significant"?

The experimental evidence is unequivocal: Yes, there is a difference in reactivity between Ethynylbenzene-¹³C and unlabeled phenylacetylene. However, the term "significant" is context-dependent.

For the vast majority of synthetic applications, a reactivity difference of approximately 1-2% (as indicated by KIEs of 1.006-1.019) is negligible and will not noticeably affect reaction times, yields, or product distributions. In these cases, the two compounds can be considered chemically equivalent.

However, for researchers engaged in the following areas, this difference is not only significant but is the very phenomenon being studied:

-

Mechanistic Elucidation: As demonstrated, KIE studies are a powerful tool for probing reaction mechanisms and defining the structure of transition states.

-

Quantitative Proteomics & Metabolomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other tracer studies, the assumption is often made that the labeled compound is a perfect proxy for the unlabeled one. While usually a safe assumption, high-precision quantitative studies must be aware of potential kinetic isotope effects that could introduce small biases.

References

-

Hogg, J. L., Evans, R., & Cubb, A. L. (1972). Secondary carbon-13 kinetic isotope effects in the acid-catalyzed hydration of phenylacetylene. Journal of the American Chemical Society, 94(17), 6197-6199. [Link]

Assessing the biological perturbation of using Ethynylbenzene-13C as a tracer

Initiating Data Collection

I'm starting by using Google to hunt down information on Ethynylbenzene-¹³C and related metabolic tracers. I am prioritizing details on their synthesis, how they are used in metabolic labeling experiments, and how they function.

Analyzing Perturbation Effects

I'm now zeroing in on cytotoxicity, metabolic effects, and potential off-target effects of tracers in cell culture and in vivo scenarios. I'm searching for reliable protocols and empirical findings to understand how these tracers behave in biological systems. Also, I'm consulting reviews to ensure I have a firm grasp of the fundamental principles of metabolic tracing and the significance of avoiding disruptive tracers.

Developing a Comparison Guide

I'm now moving forward with the project by structuring the gathered information into a comparison guide. I'm focusing on an introduction that covers metabolic tracing and the importance of minimally perturbative tracers. Then, I'll dive into the details of Ethynylbenzene-¹³C and its comparison to other metabolic tracers, using tables and diagrams for clarity. I'm also preparing a comprehensive references section with valid URLs.

Refining Information Gathering

My focus has shifted to targeted Google searches, specifically on the synthesis, labeling applications, and potential biological perturbations associated with Ethynylbenzene-¹³C and related tracers. I'm also actively seeking protocols and experimental findings to assess their cytotoxicity, metabolic impact, and off-target effects in both cell culture and in vivo contexts. I'm prioritizing authoritative sources and review articles to solidify my understanding of minimally perturbative tracers.

\n\n Structuring the Comparison Guide

I've outlined the core structure for the comparison guide, starting with an introduction to metabolic tracing and the importance of minimal perturbation. I'll then delve into Ethynylbenzene-¹³C details, and follow with a comparative analysis against other tracers, using tables and diagrams. I'm also preparing a references section with valid URLs and designing Graphviz diagrams to visualize experimental workflows. The plan is to create a useful resource for researchers.

Developing a Research Guide

I'm now integrating information on Ethynylbenzene-¹³C and other tracers, emphasizing synthesis, biological applications, and potential perturbations. I'm actively seeking protocols and experimental findings to assess cytotoxicity, metabolic impact, and off-target effects in diverse models. Also, I'm compiling a comparison guide introduction covering metabolic tracing, and planning comparative tables, experimental protocols and Graphviz diagrams for clarity. I'm focusing on creating a valuable resource for other researchers.

Developing a Research Outline

I'm now integrating information on Ethynylbenzene-¹³C and other tracers, emphasizing synthesis, biological applications, and potential perturbations. I'm actively seeking protocols and experimental findings to assess cytotoxicity, metabolic impact, and off-target effects in diverse models. Also, I'm compiling a comparison guide introduction covering metabolic tracing, and planning comparative tables, experimental protocols and Graphviz diagrams for clarity. I'm focusing on creating a valuable resource for other researchers. I'm developing detailed experimental protocols and data presentation formats, for a complete comparison resource.

Developing a Research Outline

My current focus involves conducting Google searches for synthesis methods, applications in biological systems, and potential perturbations associated with Ethynylbenzene-¹³C and related tracers. I'm actively collecting protocols and empirical data to assess cytotoxicity, metabolic impact, and off-target effects in different models. I'm also planning the comparison guide, which will feature introduction to metabolic tracing and detailed experimental protocols using Graphviz diagrams. I'm prioritizing building a comprehensive resource.

Designing Experimental Workflows

I'm now diving deep into experimental design, and have drafted detailed protocols, including cell viability assays and metabolomic profiling, to determine Ethynylbenzene-¹³C's impact. I will present data in comparison tables, with a focus on contrasting Ethynylbenzene-¹³C to other metabolic tracers. Also, I'm developing Graphviz diagrams to visualize experimental workflows and potential signaling pathways.

Formulating a Research Structure

I'm now outlining a detailed structure for the comparison guide, starting with key background information. I'll cover metabolic tracing principles, Ethynylbenzene-¹³C properties, and alternative tracers with data tables and protocols. This guide is for an expert audience, so I will ensure comprehensive citations.

Developing Guide Structure

I am now structuring the comparison guide, focusing on an introduction to metabolic tracing and minimal perturbation. I'm prioritizing Ethynylbenzene-¹³C details, and comparative analyses with alternative tracers, using data tables, protocols and Graphviz diagrams. I'll include a comprehensive references section with active URLs, and I'm designing and coding diagrams. I'm aiming for a clear and useful resource.

Safety Operating Guide

Ethynylbenzene-13C proper disposal procedures

Initiating Data Collection

I'm starting a thorough search to find disposal protocols for Ethynylbenzene-13C. I'm focusing on its properties, dangers, and relevant regulations. I'm prioritizing safety and compliance.

Analyzing Disposal Procedures

I'm now in the data gathering phase, seeking disposal protocols, safety data sheets, and guidelines for similar hazardous compounds. My aim is to build a credible, step-by-step disposal guide. I'm focusing on chemical properties, hazards, and regulations for this compound, and related compounds. I'll include neutralization procedures and concentration limits.

Developing Disposal Strategy

I'm now focused on gathering information on this compound, including its properties, hazards, and disposal regulations for isotopically labeled compounds. I'm collecting authoritative sources like SDSs, EPA guidelines, and industry publications. I am focused on the rationale behind each disposal step, especially related to its risks. My aim is a step-by-step protocol.

Personal protective equipment for handling Ethynylbenzene-13C

Initiating Safety Research

I'm now starting a thorough search for crucial safety and handling details concerning Ethynylbenzene-13C. I'm focusing on its physical and chemical attributes, known hazards, and handling guidelines, drawing from trusted sources for reliable information.

Compiling Safety Data

I'm now zeroing in on personal protective equipment (PPE) specifics for this compound, and gathering storage, handling, and disposal protocols. I'm actively citing sources to ensure the guide's credibility and planning the structure. The guide will include PPE for lab scenarios, and a Graphviz diagram for decision-making.

Developing Comprehensive Protocol

I'm now diving into gathering essential safety data, zeroing in on handling procedures and disposal methods, looking at incompatibilities, and special considerations. Simultaneously, I'm working to confirm citations. The guide will have a structured format, beginning with hazard introduction, then PPE recommendations, step-by-step procedures, followed by disposal and emergency protocols, and finally a decision-making diagram. I'll create a table summarizing PPE, and a "References" section with links.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.